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Compound of Interest

Compound Name:
3-Benzyl-6-isopropyl-2,5-

piperazinedione

Cat. No.: B084435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-benzyl-6-isopropyl-2,5-
piperazinedione, a cyclic dipeptide of significant interest in chemical and pharmaceutical

research. This document details its chemical identity, physicochemical properties, synthesis

protocols, and known biological activities, with a focus on its potential as an antimicrobial

agent.

Chemical Identity and Structure
3-Benzyl-6-isopropyl-2,5-piperazinedione, also known by its synonym Cyclo(Phe-Val), is a

member of the diketopiperazine (DKP) class of compounds. DKPs are the smallest cyclic

dipeptides, formed from the condensation of two amino acids. This particular molecule is

derived from Phenylalanine and Valine.

IUPAC Name: 3-benzyl-6-propan-2-ylpiperazine-2,5-dione[1]

Synonyms: Cyclo(Phe-Val), 2,5-Piperazinedione, 3-benzyl-6-isopropyl-[2]

CAS Number: 14474-71-6[3]

Molecular Formula: C₁₄H₁₈N₂O₂[1][2][3]

Chemical Structure:
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(A 2D representation of the chemical structure)

Physicochemical Properties
The key physicochemical properties of 3-benzyl-6-isopropyl-2,5-piperazinedione are

summarized in the table below. These properties are essential for its handling, formulation, and

application in experimental settings.

Property Value Source

Molecular Weight 246.30 g/mol [1][2]

Appearance Powder [LookChem]

Boiling Point 515.6°C at 760 mmHg [2]

Density 1.109 g/cm³ [2]

Flash Point 210.4°C [2]

Solubility
Soluble in ethanol, methanol,

DMF, or DMSO
[4]

pKa (Predicted) 13.12 ± 0.60 [2]

Synthesis and Characterization
The synthesis of asymmetric diketopiperazines like Cyclo(Phe-Val) typically involves the

coupling of two protected amino acids to form a linear dipeptide, followed by deprotection and

intramolecular cyclization.

Experimental Protocol: General Synthesis
A common method for synthesizing diketopiperazines involves the following steps, adapted

from established protocols for similar compounds[5][6]:

Dipeptide Formation:

Start with N-terminally protected Phenylalanine (e.g., Boc-L-Phe) and C-terminally

protected Valine (e.g., L-Val-OMe).
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Dissolve Boc-L-Phe in a suitable solvent like dichloromethane (DCM).

Add a coupling agent (e.g., EDC) and an activator (e.g., HOBt), followed by the L-Val-OMe

and a base like triethylamine (TEA).

Stir the reaction mixture at room temperature for 24 hours to form the protected linear

dipeptide (Boc-L-Phe-L-Val-OMe).

Purify the dipeptide using column chromatography.

Deprotection and Cyclization:

Deprotect the N-terminus (Boc group) using an acid such as trifluoroacetic acid (TFA) in

DCM.

After deprotection, neutralize the resulting amine salt with a base.

Induce cyclization by heating the deprotected dipeptide ester in a high-boiling point solvent

like toluene or by using a base-catalyzed method. The intramolecular aminolysis of the

methyl ester leads to the formation of the piperazinedione ring.

Purification and Characterization:

The crude product is purified using semi-preparative High-Performance Liquid

Chromatography (HPLC).

The final structure and purity are confirmed using analytical techniques such as Mass

Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and

¹³C NMR)[7]. PubChem lists available ¹³C NMR and GC-MS spectral data for this

compound[1].

Synthesis and Purification Workflow
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Synthesis Phase

Purification & Analysis

1. Coupling of
Boc-L-Phe and L-Val-OMe

2. Formation of Linear Dipeptide
(Boc-L-Phe-L-Val-OMe)

3. N-terminal Deprotection
(Removal of Boc group)

4. Intramolecular Cyclization

5. Crude Product
(Cyclo(Phe-Val))

6. HPLC Purification

7. Purity & Structure Confirmation
(MS, NMR)

Click to download full resolution via product page

General workflow for the synthesis and purification of Cyclo(Phe-Val).

Biological Activities and Mechanism of Action
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Diketopiperazines are a class of natural products known for a wide range of biological

activities, including antimicrobial, antifungal, antiviral, and antitumor effects[8][9].

Antimicrobial and Antibiofilm Activity
While specific data for 3-benzyl-6-isopropyl-2,5-piperazinedione is limited, the DKP scaffold

is well-established for its antimicrobial properties[10][11]. Research on closely related

compounds suggests that its primary mechanism of action may be the disruption of bacterial

communication and biofilm formation.

Limited bioassay data suggests that Cyclo(L-Phe-L-Val) may not exhibit direct antimicrobial

activity itself but acts as a quorum sensing (QS) regulator[4]. It can induce certain bacteria, like

Pseudoalteromonas sp., to produce their own antibacterial compounds[4].

Proposed Mechanism of Action: Quorum Sensing
Inhibition
Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group

behaviors, such as virulence factor production and biofilm formation. Many DKPs act as

quorum sensing inhibitors (QSIs). Studies on similar compounds like cyclo(L-Phe-L-Pro) have

shown they can inhibit biofilm formation in bacteria such as Staphylococcus aureus[12]. This

inhibition is achieved by downregulating the expression of genes related to both polysaccharide

intercellular adhesion (PIA) and the quorum sensing regulatory system (e.g., agrA, agrC)[12]. It

is proposed that 3-benzyl-6-isopropyl-2,5-piperazinedione may act similarly by interfering

with bacterial signaling pathways, thereby preventing the establishment of resilient biofilm

communities.

Logical Pathway for Quorum Sensing Inhibition
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Proposed mechanism of action via quorum sensing (QS) inhibition.

Experimental Protocols for Biological Assays
To evaluate the biological activity of 3-benzyl-6-isopropyl-2,5-piperazinedione, standard

microbiological assays can be employed.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an

appropriate growth medium (e.g., Mueller-Hinton Broth).

Inoculation: Add a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL) to each well.

Include positive (bacteria only) and negative (medium only) controls.

Incubation: Incubate the plate at 37°C for 18-24 hours.

Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows

no turbidity (no bacterial growth). This can be confirmed by measuring the optical density at

600 nm (OD₆₀₀).
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Protocol: Biofilm Inhibition Assay
This assay measures the ability of the compound to prevent biofilm formation.

Preparation: In a 96-well plate, add different concentrations of the compound to a growth

medium (e.g., Tryptic Soy Broth).

Inoculation: Add the bacterial suspension to each well and incubate for 24-48 hours at 37°C

without agitation to allow biofilm formation.

Washing: After incubation, discard the medium and gently wash the wells with phosphate-

buffered saline (PBS) to remove planktonic (free-floating) bacteria.

Staining: Add a crystal violet solution to the wells to stain the adherent biofilm. Incubate for

15 minutes.

Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound

stain with a solvent (e.g., 95% ethanol or acetic acid) and measure the absorbance at a

specific wavelength (e.g., 570 nm) to quantify the biofilm mass. A reduction in absorbance

compared to the control indicates biofilm inhibition.

Conclusion
3-Benzyl-6-isopropyl-2,5-piperazinedione is a versatile molecule with significant potential,

particularly in the field of antimicrobial research. Its core diketopiperazine structure serves as a

valuable scaffold for developing novel therapeutic agents. The likely mechanism of action

through quorum sensing inhibition makes it an attractive candidate for combating bacterial

resistance and biofilm-related infections. The protocols and data presented in this guide offer a

solid foundation for researchers and drug development professionals to explore the full

potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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